5-Ethylpyridine-2-carboxamide
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Overview
Description
5-Ethylpyridine-2-carboxamide: is an organic compound belonging to the class of picolinamides It is characterized by the presence of an ethyl group attached to the fifth position of the pyridine ring and an amide group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpyridine-2-carboxamide typically involves the reaction of 5-ethylpyridine with an appropriate amide-forming reagent. One common method is the reaction of 5-ethylpyridine with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 5-Ethylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The ethyl group or the amide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents, nucleophiles, and electrophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: 5-Ethylpyridine-2-carboxamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as a ligand in coordination chemistry.
Biology: In biological research, this compound can be used to study enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Ethylpyridine-2-carboxamide involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Picolinamide: The parent compound without the ethyl group.
2-Pyridinecarboxamide: Another derivative of picolinamide with different substituents.
Nicotinamide: A related compound with a similar structure but different biological activity.
Uniqueness: 5-Ethylpyridine-2-carboxamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in solubility, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
5-ethylpyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-6-3-4-7(8(9)11)10-5-6/h3-5H,2H2,1H3,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBJCOXZCMCJJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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